2-(Pyrrolidin-1-yl)pyrimidin-4-amine
Overview
Description
2-(Pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrrolidine rings. This compound is of significant interest due to its potential pharmacological activities, including its role as an antagonist of the vanilloid receptor 1 and as a modulator of the insulin-like growth factor 1 receptor . It also exhibits antioxidative and antibacterial properties .
Mechanism of Action
Target of Action
2-(Pyrrolidin-1-yl)pyrimidin-4-amine is a bioactive compound that has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . Additionally, it has been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets by binding to their active sites, which leads to changes in their function. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in various physiological processes . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway, which is essential for glucose metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. For instance, by acting as an antagonist of the vanilloid receptor 1, it can modulate pain perception . Its antioxidative and antibacterial properties have also been described. Furthermore, it has been found to influence the cell cycle .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions often involve inhibition or modulation of enzyme activity, which can lead to various downstream effects in biochemical pathways. For instance, the inhibition of phosphodiesterase type 5 by this compound can result in increased levels of cyclic GMP, influencing vasodilation and other physiological processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions can lead to changes in cell proliferation, apoptosis, and metabolic activity. Additionally, this compound has demonstrated antioxidative and antibacterial properties, further highlighting its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit phosphodiesterase type 5, resulting in increased cyclic GMP levels . Additionally, this compound can modulate the activity of the insulin-like growth factor 1 receptor, influencing cell growth and metabolism . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell cycle progression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular energy production, redox balance, and other metabolic processes. Additionally, the compound’s metabolism may involve phase II pathways, including glucuronidation and conjugation with creatinine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its biological activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on gene expression, enzyme activity, and cellular metabolism
Preparation Methods
The synthesis of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine can be achieved through several methods:
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Reaction with Pyrrolidine and 2-Chloropyrimidine: : This method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This approach often requires costly organometallic catalysts and difficult-to-obtain starting materials .
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Intramolecular Cyclization: : Another method involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions . This method allows for the preparation of 2-(Pyrrolidin-1-yl)pyrimidines in a single step but limits the possibilities for varying the substituents in the pyrrolidine ring .
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Acid-Catalyzed Reaction: : A more recent method involves the acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives .
Chemical Reactions Analysis
2-(Pyrrolidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
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Substitution Reactions: : The compound can participate in substitution reactions with aromatic and heterocyclic C-nucleophiles in the presence of trifluoroacetic acid . This reaction leads to the formation of substituted 2-(Pyrrolidin-1-yl)pyrimidines .
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented .
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Cyclization Reactions: : Intramolecular cyclization reactions are used to form the pyrrolidine ring from acyclic precursors .
Scientific Research Applications
2-(Pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:
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Pharmacology: : The compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
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Antioxidative and Antibacterial Properties: : The compound exhibits antioxidative and antibacterial properties, making it useful in studies related to oxidative stress and bacterial infections .
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Cell Cycle Studies: : The effects of this compound on the cell cycle have been characterized, providing insights into its potential use in cancer research .
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
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2-(Pyrrolidin-1-yl)pyrimidine: : This compound shares a similar structure but lacks the amine group at the 4-position .
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2-(2-Arylpyrrolidin-1-yl)pyrimidine: : This derivative includes an aryl group at the 2-position of the pyrrolidine ring, which can influence its pharmacological properties .
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Pyrrolidine Derivatives: : Other pyrrolidine derivatives, such as pyrrolizines and pyrrolidine-2-one, also exhibit significant pharmacological activities and can be compared based on their biological profiles .
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUREVSGVCELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187491 | |
Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33851-99-9 | |
Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33851-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033851999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidinyl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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